N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-11-19(7-8-20(14)27-2)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGISZNWVGLGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline core and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 488.58 g/mol. The IUPAC name reflects its intricate arrangement:
- IUPAC Name : this compound
- SMILES : CC(C(Nc(cc1)ccc1OC)=O)Oc1cc(C(c2cc(C)ccc2)N(CC2)C(C3CC3)=O)c2cc1
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. This compound may exhibit similar properties against specific bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A study evaluating the cytotoxic effects of derivatives on human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) found that compounds with similar structures exhibited significant inhibition of cell viability:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 60.70 | RKO |
| Compound B | 49.79 | PC-3 |
| Compound C | 78.72 | HeLa |
These findings suggest that derivatives of tetrahydroisoquinoline may possess potent anticancer properties.
Antimicrobial Activity
Research on structurally related sulfonamides indicates potential effectiveness against various pathogens. For instance, compounds featuring the sulfonamide group have been documented to inhibit bacterial growth in vitro.
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Early-stage animal models are being utilized to assess the pharmacokinetics and bioavailability of this compound.
Q & A
Q. Key Challenges :
- Selectivity : Avoiding over-acylation or side reactions at competing amine sites requires controlled stoichiometry and catalysts like DMAP .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential due to structural complexity and byproduct formation .
How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
Basic Research Focus
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon connectivity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 404.5 for C₂₀H₂₁FN₂O₄S) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline scaffold .
Data Cross-Validation : Triangulating NMR, MS, and HPLC purity (>95%) ensures structural fidelity .
How can experimental design principles optimize reaction conditions for this compound?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) minimize trials while maximizing data on variables like temperature, solvent polarity, and catalyst loading .
- Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .
- In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation in real time .
Example : Optimizing acylation yield via response surface methodology (RSM) to balance reaction time and temperature .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests to distinguish target-specific effects from cytotoxicity .
- Structural Reanalysis : Use 2D NMR (e.g., COSY, NOESY) to rule out isomerization or polymorphic forms that may alter activity .
- Molecular Docking : Compare binding poses across crystal structures of related targets (e.g., kinases) to identify off-target interactions .
Case Study : Discrepancies in IC₅₀ values may arise from assay buffer conditions (e.g., ionic strength affecting sulfonamide ionization) .
What methodologies elucidate the compound’s mechanism of action in biological systems?
Q. Advanced Research Focus
- Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition modality (competitive vs. non-competitive) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .
- CRISPR-Cas9 Knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .
Example : Mechanistic studies reveal cyclopropane-mediated conformational locking, enhancing binding to hydrophobic enzyme pockets .
How are reaction intermediates and degradation products characterized during stability studies?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation) and profile degradation products via LC-MS/MS .
- Kinetic Analysis : Arrhenius plots predict shelf-life under accelerated storage conditions (e.g., 40°C/75% RH) .
- Isotope Labeling : ¹⁸O or deuterated solvents trace hydrolytic pathways in aqueous media .
Critical Finding : The sulfonamide bond is prone to hydrolysis at pH < 3, necessitating enteric coating for oral delivery .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Substituent Scanning : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or sulfonamide groups to probe steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of individual moieties to bioactivity using multivariate regression .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to inform SAR .
SAR Insight : Methoxy groups at position 4 enhance solubility without compromising target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
